molecular formula C12H11BrN2O3S2 B5549567 4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide

4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide

Cat. No.: B5549567
M. Wt: 375.3 g/mol
InChI Key: HGQJNZMJCXRFJD-UHFFFAOYSA-N
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Description

4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C12H11BrN2O3S2 and its molecular weight is 375.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.93945 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

Compounds structurally related to 4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide have been synthesized and evaluated for their anticancer activity. Notably, derivatives like phenylaminosulfanyl-1,4-naphthoquinone showed potent cytotoxic activity against several human cancer cell lines, including A549, HeLa, and MCF‐7. These compounds induced apoptosis and cell cycle arrest, highlighting their potential as anticancer agents with low toxicity to normal cells (Ravichandiran et al., 2019).

Antimicrobial Activity

Another area of research application involves the synthesis of sulfonamide-derived ligands and their metal complexes, which have demonstrated significant antibacterial and antifungal activities. This suggests potential applications in addressing microbial infections and provides a foundation for further exploration of similar compounds in antimicrobial treatments (Chohan & Shad, 2011).

Carbonic Anhydrase Inhibition

Derivatives of sulfonamides, including those structurally related to this compound, have been synthesized and shown effective inhibition of carbonic anhydrase isoforms. This activity suggests potential applications in treating conditions where modulation of carbonic anhydrase activity is beneficial, such as glaucoma, edema, and certain neurological disorders (Ulus et al., 2013).

Drug Design and Synthesis

The sulfonamide group, integral to compounds like this compound, plays a crucial role in medicinal chemistry. It is a part of many drugs due to its ability to mimic natural substrates in enzymatic reactions, thereby inhibiting their activity. This functionality is pivotal in the design and development of new therapeutic agents, particularly in the realm of antibacterial and anticancer drugs (Kalgutkar, Jones, & Sawant, 2010).

Properties

IUPAC Name

4-[(3-bromophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3S2/c1-14-12(16)11-6-10(7-19-11)20(17,18)15-9-4-2-3-8(13)5-9/h2-7,15H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQJNZMJCXRFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.